molecular formula C22H20BrNO6 B2969066 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 929418-35-9

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Número de catálogo: B2969066
Número CAS: 929418-35-9
Peso molecular: 474.307
Clave InChI: WWWVECUGJMYNHW-OCKHKDLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a brominated benzofuran derivative fused with a benzo[d][1,3]dioxin moiety and functionalized with a diethylcarbamate group at position 6. The (Z)-stereochemistry of the methylene group at position 2 and the 3-oxo substituent on the dihydrobenzofuran ring contribute to its unique electronic and steric profile. Applications in medicinal chemistry are hypothesized due to structural similarities to bioactive benzofuran derivatives, though specific pharmacological data remain unpublished.

Propiedades

IUPAC Name

[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO6/c1-3-24(4-2)22(26)29-16-5-6-17-18(10-16)30-19(20(17)25)9-13-7-15(23)8-14-11-27-12-28-21(13)14/h5-10H,3-4,11-12H2,1-2H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWVECUGJMYNHW-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C22H18BrNO7C_{22}H_{18}BrNO_{7} with a molecular weight of approximately 488.3 g/mol. The structure includes a benzofuran core and a benzo[d][1,3]dioxin moiety, which are known for their biological activity.

PropertyValue
Molecular FormulaC22H18BrN O7
Molecular Weight488.3 g/mol
Purity≥ 95%

Biological Activity Overview

Research has indicated that compounds similar to (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exhibit various biological activities, including:

1. Anticancer Activity
Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study on related benzofuran derivatives indicated that they could reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .

2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds in this class have been observed to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings:
In vitro assays indicated that similar benzofuran derivatives significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting their potential use in treating inflammatory diseases .

3. Antimicrobial Properties
Benzofuran derivatives have shown promise as antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzofuran Derivative AStaphylococcus aureus32 µg/mL
Benzofuran Derivative BEscherichia coli16 µg/mL

The precise mechanism of action for (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is not fully elucidated but may involve:

1. Enzyme Inhibition
Similar compounds have been shown to inhibit key enzymes involved in disease pathways, such as kinases and phosphatases.

2. Receptor Modulation
The compound may interact with various receptors implicated in inflammation and cancer progression, modulating their activity to achieve therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs include brominated benzofurans and related heterocycles. Below is a comparative analysis:

Key Observations:

Functional Group Diversity: The target compound’s diethylcarbamate distinguishes it from simpler methoxy/hydroxy analogs (Compounds 13 and 14). This group increases steric bulk and lipophilicity, which may alter binding kinetics or metabolic stability.

Synthetic Strategies :

  • BBr₃ Demethylation : Used in synthesizing Compounds 13 and 14 , this method could theoretically apply to the target compound if methoxy intermediates are involved.
  • Carbamate Formation : The diethylcarbamate group likely derives from a hydroxyl precursor, suggesting protection/deprotection steps distinct from those in .

Physicochemical Properties :

  • The bromine substituent in all compounds enhances molecular weight and may facilitate halogen bonding in biological targets.
  • The target’s diethylcarbamate increases logP (estimated ~3.5) compared to Compounds 13 (logP ~2.8) and 14 (logP ~1.9), suggesting improved lipid bilayer penetration.

Research Findings and Implications

Reactivity and Stability

  • The 3-oxo group in the target compound may participate in keto-enol tautomerism, affecting redox behavior or metal chelation.

Hypothetical Pharmacological Advantages

  • Compared to Compounds 13 and 14, the target’s lipophilicity could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
  • The benzo[d][1,3]dioxin moiety may confer selectivity for aromatic hydrocarbon receptor (AhR) pathways, analogous to dioxin-like compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.